molecular formula C12H16N4 B1480787 1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2097957-98-5

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No. B1480787
CAS RN: 2097957-98-5
M. Wt: 216.28 g/mol
InChI Key: UKJNSOCFWZDDOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthesis approach for ethyl-1,3,4-triphenyl-1H-pyrazolo [3,4-b]pyridine-6-carboxylate products was achieved through condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This showcases a useful method for preparing new N-fused heterocycles with good to excellent yields.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via an ethyl chain. The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the pyridine ring contains one nitrogen atom and five carbon atoms.


Chemical Reactions Analysis

This compound has a wide range of applications in organic synthesis, including its use as a catalyst, reagent, and ligand. It is also used as a building block for the synthesis of biologically active compounds.


Physical And Chemical Properties Analysis

This compound is a colorless solid. It is part of the pyrazolamines class of compounds.

Scientific Research Applications

Ambient-Temperature Synthesis of Novel Pyrazolyl Compounds

Researchers Diana Becerra, J. Cobo, and Juan C Castillo (2021) achieved the ambient-temperature synthesis of a novel compound, specifically (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, through a condensation reaction between specific pyrazole and pyridine derivatives. This synthesis, yielding an 81% product, was extensively characterized using various spectroscopic and analytical techniques, indicating the compound's potential for further scientific applications Becerra, Cobo, & Castillo, 2021.

Heterocyclic Schiff Bases as Anticonvulsant Agents

S. Pandey and R. Srivastava (2011) synthesized a series of novel Schiff bases from 3-aminomethyl pyridine, exhibiting significant anticonvulsant activity. These compounds were evaluated in various models, with several demonstrating higher efficacy than clinically used drugs. This study not only confirms the therapeutic potential of these heterocyclic compounds but also underscores their importance in medicinal chemistry research Pandey & Srivastava, 2011.

Antimicrobial Activities of Pyrazolyl Compounds

The synthesis and antimicrobial evaluation of nicotinic acid hydrazide derivatives by researchers including R.V.Sidhaye and A.E.Dhanawade (2011) led to compounds displaying notable antimycobacterial activity. This study provides valuable insights into the antimicrobial potential of pyrazolyl compounds, offering a foundation for developing new antimicrobial agents Sidhaye et al., 2011.

Antimicrobial and Anticancer Potential

H. Hafez, Abdel-Rhman B. A. El-Gazzar, and S. Al-Hussain (2016) synthesized pyrazole derivatives showing significant antimicrobial and anticancer activities, with some surpassing the efficacy of doxorubicin, a reference drug. This highlights the versatile biological activities of pyrazolyl compounds and their potential in therapeutic applications Hafez, El-Gazzar, & Al-Hussain, 2016.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in organic synthesis and its potential biological activities . More research could also be conducted to understand its safety profile and environmental impact.

properties

IUPAC Name

1-(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-3-16-11(9-13-2)7-12(15-16)10-5-4-6-14-8-10/h4-8,13H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNSOCFWZDDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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